molecular formula C11H12BrN5 B11837581 5-Bromo-N-(imidazolidin-2-yl)quinoxalin-6-amine

5-Bromo-N-(imidazolidin-2-yl)quinoxalin-6-amine

Cat. No.: B11837581
M. Wt: 294.15 g/mol
InChI Key: CEMJABHRTKDESJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-(imidazolidin-2-yl)quinoxalin-6-amine is a chemical compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities.

Chemical Reactions Analysis

5-Bromo-N-(imidazolidin-2-yl)quinoxalin-6-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the bromine position .

Mechanism of Action

The mechanism of action of 5-Bromo-N-(imidazolidin-2-yl)quinoxalin-6-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce cell cycle arrest and apoptosis in certain cancer cell lines by modulating signaling pathways involved in cell proliferation and survival . The exact molecular targets may vary depending on the specific biological context and the derivatives of the compound being studied.

Properties

Molecular Formula

C11H12BrN5

Molecular Weight

294.15 g/mol

IUPAC Name

5-bromo-N-imidazolidin-2-ylquinoxalin-6-amine

InChI

InChI=1S/C11H12BrN5/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8/h1-4,11,15-17H,5-6H2

InChI Key

CEMJABHRTKDESJ-UHFFFAOYSA-N

Canonical SMILES

C1CNC(N1)NC2=C(C3=NC=CN=C3C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.